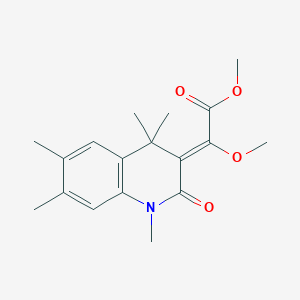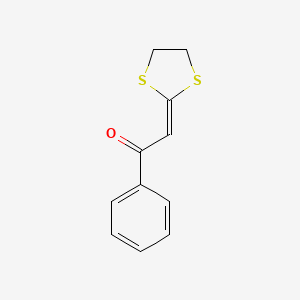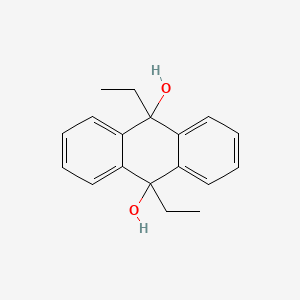
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is an organic compound derived from anthracene It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to the 9 and 10 positions of the dihydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to its dihydro form
Industrial Production Methods
Industrial production of this compound may involve similar reduction and alkylation processes, but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly documented in public literature.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various alkyl halides and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a hydrogen donor in transfer hydrogenation reactions.
Medicine: Investigated for its antioxidant properties.
Industry: Used in the synthesis of other organic compounds and materials.
Wirkmechanismus
The mechanism of action of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol involves its ability to donate hydrogen atoms, making it a useful reducing agent. The molecular targets include various oxidized compounds, which can be reduced by the hydrogen atoms donated by this compound. The pathways involved typically include redox reactions where the compound cycles between its reduced and oxidized forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: Lacks the ethyl and hydroxyl groups, making it less reactive in certain reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks ethyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is unique due to the combination of ethyl and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6321-62-6 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
9,10-diethylanthracene-9,10-diol |
InChI |
InChI=1S/C18H20O2/c1-3-17(19)13-9-5-7-11-15(13)18(20,4-2)16-12-8-6-10-14(16)17/h5-12,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
VFLWKXNQXDTIPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)


![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)

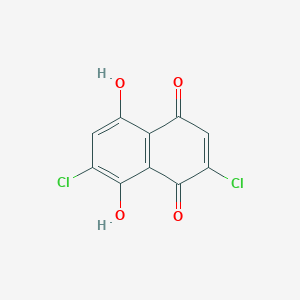
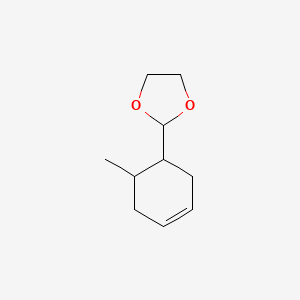


![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
